![molecular formula C13H14O B071235 4-Hex-1-ynylbenzaldehyde CAS No. 175203-90-4](/img/structure/B71235.png)
4-Hex-1-ynylbenzaldehyde
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Overview
Description
4-Hex-1-ynylbenzaldehyde is a chemical compound with the molecular formula C13H14O . It is also known by other names such as 4-(1-Hexyn-1-yl)benzaldehyde .
Molecular Structure Analysis
The molecular structure of 4-Hex-1-ynylbenzaldehyde consists of 13 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The average mass is 186.250 Da, and the monoisotopic mass is 186.104462 Da .Physical And Chemical Properties Analysis
4-Hex-1-ynylbenzaldehyde has several physical and chemical properties. For instance, it has an ACD/LogP value of 4.14, indicating its lipophilicity . This property can influence how the compound is distributed within the body and how it interacts with biological membranes.Scientific Research Applications
Pharmaceutical Research
4-Hex-1-ynylbenzaldehyde can be used as an intermediate in the synthesis of various pharmaceutical compounds . However, specific applications in pharmaceutical research are not readily available in the current literature.
Chemical Synthesis
This compound is often used as a building block in organic synthesis . Its unique structure, which includes a hex-1-ynyl group and a benzaldehyde group, makes it a versatile reagent in the synthesis of various organic compounds.
Environmental Science
The safety data sheet for 4-Hex-1-ynylbenzaldehyde suggests that it should not be allowed to enter drains or the environment . This implies that it could have environmental implications, although specific studies on this topic are not readily available.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-hex-1-ynylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-11H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAJCLIURGBJKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CC=C(C=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381409 |
Source
|
Record name | 4-hex-1-ynylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hex-1-ynylbenzaldehyde | |
CAS RN |
175203-90-4 |
Source
|
Record name | 4-(1-Hexyn-1-yl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175203-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-hex-1-ynylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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